molecular formula C20H20ClN3O2 B8296573 6-[4-(4-Chlorobenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril

6-[4-(4-Chlorobenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril

Cat. No. B8296573
M. Wt: 369.8 g/mol
InChI Key: KDERKHIIBKNVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04415572

Procedure details

6-(1-Piperazinyl)-3,4-dihydrocarbostyril monohydrobromide (3.5 g) was suspended in 40 ml of DMF. After adding 960 mg of sodium hydrogencarbonate, the suspension was stirred at room temperature for 30 minutes to convert the starting compound to 6-(1-piperazinyl)-3,4-dihydrocarbostyril. Then, to the mixture was added 2.34 ml of triethylamine and the mixture was stirred at room temperature while slowly adding dropwise 10 ml of DMF solution containing 2.5 g of 4-chlorobenzoyl chloride. After completion of addition the reaction mixture was stirred for 30 minutes. The reaction mixture was poured into a large amount of water and extracted with chloroform. The extract was washed with saturated sodium hydrogen carbonate solution and subsequently with water and dried over anhydrous sodium sulfate. Chloroform was distilled off and residual crystals were recrystallized from methanol to give 0.7 g of 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril, m.p. 233°-235° C., pale yellow needles.
Name
6-(1-Piperazinyl)-3,4-dihydrocarbostyril monohydrobromide
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
2.34 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br.[N:2]1([C:8]2[CH:9]=[C:10]3[C:15](=[CH:16][CH:17]=2)[NH:14][C:13](=[O:18])[CH2:12][CH2:11]3)[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C(=O)([O-])O.[Na+].N1(C2C=C3C(=CC=2)NC(=O)CC3)CCNCC1.[Cl:41][C:42]1[CH:50]=[CH:49][C:45]([C:46](Cl)=[O:47])=[CH:44][CH:43]=1>CN(C=O)C.O.C(N(CC)CC)C>[Cl:41][C:42]1[CH:50]=[CH:49][C:45]([C:46]([N:5]2[CH2:6][CH2:7][N:2]([C:8]3[CH:9]=[C:10]4[C:15](=[CH:16][CH:17]=3)[NH:14][C:13](=[O:18])[CH2:12][CH2:11]4)[CH2:3][CH2:4]2)=[O:47])=[CH:44][CH:43]=1 |f:0.1,2.3|

Inputs

Step One
Name
6-(1-Piperazinyl)-3,4-dihydrocarbostyril monohydrobromide
Quantity
3.5 g
Type
reactant
Smiles
Br.N1(CCNCC1)C=1C=C2CCC(NC2=CC1)=O
Step Two
Name
Quantity
960 mg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C=1C=C2CCC(NC2=CC1)=O
Step Four
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
2.34 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
ADDITION
Type
ADDITION
Details
After completion of addition the reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with saturated sodium hydrogen carbonate solution and subsequently with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Chloroform was distilled off
CUSTOM
Type
CUSTOM
Details
residual crystals were recrystallized from methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C(=O)N2CCN(CC2)C=2C=C3CCC(NC3=CC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 16.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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